Dabcyl-ice-edans

Vue d'ensemble

Description

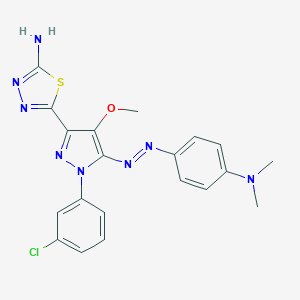

Dabcyl-ice-edans is a compound with the molecular formula C61H76N12O14S . It is a widely used donor-quencher pair in fluorescence resonance energy transfer (FRET) applications . The optimal absorbance and emission wavelengths of EDANS are 336 nm and 490 nm respectively, and for Dabcyl, the maximum absorbance wavelength is 472 nm . When they are in close proximity (10–100 Å), the energy emitted from EDANS will be quenched by Dabcyl, resulting in low or no fluorescence .

Molecular Structure Analysis

The molecular structure of Dabcyl-ice-edans is complex, with a molecular weight of 1233.4 g/mol . The PubChem database provides a detailed breakdown of its structure .Chemical Reactions Analysis

The chemical reactions involving Dabcyl-ice-edans primarily involve the quenching of fluorescence. When Dabcyl and EDANS are in close proximity, the energy emitted from EDANS is quenched by Dabcyl, resulting in low or no fluorescence . When they are separated, for example, upon substrate cleavage, the fluorescence will increase .Physical And Chemical Properties Analysis

The physical and chemical properties of Dabcyl-ice-edans are closely tied to its role in FRET applications. The optimal absorbance and emission wavelengths of EDANS are 336 nm and 490 nm respectively, and for Dabcyl, the maximum absorbance wavelength is 472 nm .Applications De Recherche Scientifique

Application in Caspase-1 Activity Quantification

“Dabcyl-YVADAPV-EDANS” is primarily used to quantify the activity of caspase-1 . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis (programmed cell death), and the ability to measure its activity can provide valuable insights into the mechanisms of cell death and disease processes.

Application in Apoptosis Studies

The compound is used in apoptosis studies . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis. By studying the role of caspase-1 in apoptosis, researchers can gain a better understanding of the molecular mechanisms that underlie this process.

Application in Cancer Research

“Dabcyl-YVADAPV-EDANS” is used in cancer research . For example, it has been used to study the role of Bax-a, a protein that promotes apoptosis, in response to cancer chemotherapy . This research can help scientists develop more effective cancer treatments.

Application in Drug Sensitivity Testing

The compound can be used to test the sensitivity of cells to various anticancer drugs . By measuring caspase-1 activity, researchers can determine how effectively a drug induces apoptosis in cancer cells.

Application in Photodynamic Therapy Research

“Dabcyl-YVADAPV-EDANS” is used in research on photodynamic therapy , a treatment that uses light to activate a photosensitizing agent in the body, which can kill cancer cells.

Application in Biochemical Assays

The compound is used in biochemical assays to measure enzyme activity . Its fluorescence properties make it a useful tool for monitoring the activity of caspase-1 and other enzymes in real-time.

Mécanisme D'action

Target of Action

The primary target of Dabcyl-YVADAPV-EDANS is caspase-1 , an enzyme that plays a crucial role in the process of apoptosis . Caspase-1 is also known as the interleukin-1β converting enzyme (ICE) .

Mode of Action

Dabcyl-YVADAPV-EDANS acts as a fluorogenic substrate for caspase-1 . Upon enzymatic cleavage by caspase-1, the EDANS part of the compound is separated from the Dabcyl quencher . This separation allows the EDANS to fluoresce, which can be used to quantify the activity of caspase-1 .

Biochemical Pathways

The action of Dabcyl-YVADAPV-EDANS is involved in the apoptosis pathway . Specifically, it is used to measure the activity of ICE-like protease, a critical mediator of K+ deprivation-induced apoptosis of cerebellar granule neurons .

Result of Action

The cleavage of Dabcyl-YVADAPV-EDANS by caspase-1 results in the separation of EDANS from the Dabcyl quencher . This separation allows the EDANS to fluoresce, indicating the activity of caspase-1 . Therefore, the primary result of the action of Dabcyl-YVADAPV-EDANS is the quantification of caspase-1 activity, which is a key indicator of apoptosis .

Action Environment

The action of Dabcyl-YVADAPV-EDANS is influenced by the presence of caspase-1, the enzyme that cleaves it . Therefore, its action, efficacy, and stability are likely to be influenced by the cellular environment, specifically the presence and activity level of caspase-1.

Orientations Futures

Future directions for the use of Dabcyl-ice-edans could involve its application in monitoring biochemical events. For instance, one study discusses the potential of using FRET-based techniques to monitor Granzyme B activity in a controlled release system of immunostimulating drugs applied in the treatment of colorectal cancer .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOSFUAACNZZDI-BSNYRHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H76N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabcyl-YVADAPV-EDANS | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans function as a substrate for Interleukin-1 Beta Converting Enzyme (ICE)?

A1: Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans incorporates the specific amino acid sequence (Tyr-Val-Ala-Asp-Ala-Pro-Val) recognized and cleaved by ICE. [] This sequence mimics the natural cleavage site of the inactive interleukin-1 beta precursor. [] The substrate is designed with two fluorophores: Dabcyl (a quencher) and Edans (an emitter) attached at opposite ends. [] When the substrate is intact, Dabcyl quenches the fluorescence of Edans through resonance energy transfer. Upon cleavage by ICE, the physical separation of Dabcyl and Edans allows Edans to fluoresce, providing a quantifiable signal directly proportional to the enzyme activity. []

Q2: What are the catalytic properties of ICE using Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans as a substrate?

A2: The research paper describes the kinetic parameters for the hydrolysis of Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans by ICE. The Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum reaction velocity, was determined to be 11.4 ± 1.6 µM. [] The catalytic rate constant (kcat), indicating the turnover number of enzyme molecules at substrate saturation, was found to be 0.79 ± 0.4 s-1. [] These values yield a second-order rate constant (kcat/Km) of 7.0 ± 1.3 x 10^4 M-1s-1, signifying the catalytic efficiency of ICE with this specific substrate. [] This information suggests that Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans is efficiently hydrolyzed by ICE.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.